Fosfestrol Sodium

Vue d'ensemble

Description

Méthodes De Préparation

Fosfestrol Sodium is synthesized through a series of chemical reactions involving diethylstilbestrol and phosphoric acid. The synthetic route typically involves the esterification of diethylstilbestrol with phosphoric acid, resulting in the formation of diethylstilbestrol diphosphate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the pure compound .

Analyse Des Réactions Chimiques

Fosfestrol Sodium undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of diethylstilbestrol quinone, while reduction may yield diethylstilbestrol .

Applications De Recherche Scientifique

Clinical Applications

Fosfestrol sodium is predominantly used in the treatment of metastatic castration-resistant prostate cancer (CRPC). Its mechanism involves altering hormonal pathways to inhibit tumor growth. Studies have shown that it can be effective in patients who have progressed after other hormone therapies.

Dosage and Administration

- Initial Treatment : The typical administration involves intravenous infusion of 600 to 1200 mg/day for 5 to 10 days, followed by oral maintenance doses ranging from 300 to 600 mg per week .

- Oral Administration : Some protocols utilize oral doses of 360 to 480 mg three times daily initially, tapering down as needed .

Efficacy and Outcomes

Research indicates that this compound can lead to significant improvements in patient outcomes:

- In one study, 83% of patients reported symptomatic relief, with a median overall survival of 27.5 months and a progression-free survival (PFS) of 8.3 months .

- Another report highlighted a PSA response rate greater than 50% in 55% of patients treated with fosfestrol .

Innovative Drug Delivery Systems

Recent advancements have focused on improving the solubility and bioavailability of this compound through novel drug delivery systems.

Cubosome Technology

A study explored the use of cubosomes—nano-sized vesicles that enhance drug solubility and stability—for delivering fosfestrol. Key findings include:

- Enhanced Solubility : Cubosomes demonstrated a mean vesicle size of approximately 183.6 nm and an entrapment efficiency of 94.48%, significantly improving the drug's solubility compared to traditional formulations .

- Cytotoxicity : The cubosome formulation exhibited a lower half-maximal inhibitory concentration (8.30 µg/ml) compared to plain fosfestrol (22.37 µg/ml), indicating higher potency against prostate cancer cells .

| Parameter | Fosfestrol Cubosomes | Plain Fosfestrol |

|---|---|---|

| Mean Vesicle Size (nm) | 183.6 | N/A |

| Entrapment Efficiency (%) | 94.48 | N/A |

| Half-Maximal Inhibitory Concentration (µg/ml) | 8.30 | 22.37 |

Case Studies and Research Findings

Several case studies have documented the effectiveness and safety profile of this compound in clinical settings:

- A retrospective analysis involving 47 patients treated with low-dose fosfestrol indicated manageable toxicity with significant therapeutic responses, including pain relief and PSA reductions .

- Long-term follow-up revealed that patients who received fosfestrol prior to other therapies like abiraterone acetate had improved survival outcomes, suggesting a beneficial sequencing effect in treatment protocols .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

Mécanisme D'action

The mechanism of action of Fosfestrol Sodium involves its conversion into diethylstilbestrol within the body. Diethylstilbestrol acts as an agonist of the estrogen receptor, binding to the receptor and activating it. This activation leads to changes in gene expression and cellular processes that ultimately result in the inhibition of testosterone production and the slowing of cancer cell growth . The molecular targets and pathways involved include the estrogen receptor and the downstream signaling pathways that regulate cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Fosfestrol Sodium is similar to other synthetic estrogens, such as diethylstilbestrol and ethinylestradiol. it is unique in its ability to act as a prodrug, being converted into the active form within the body. This property allows for more controlled and sustained release of the active compound, making it particularly effective in the treatment of prostate cancer . Other similar compounds include:

Diethylstilbestrol: A synthetic non-steroidal estrogen used in the treatment of menopausal and postmenopausal disorders, as well as prostate cancer.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives and hormone replacement therapy.

This compound’s unique prodrug nature and its specific application in prostate cancer treatment distinguish it from these other compounds .

Activité Biologique

Fosfestrol sodium, a synthetic non-steroidal estrogen, is primarily recognized for its application in the treatment of hormone-refractory prostate cancer. Its biological activity has been extensively studied, revealing significant insights into its mechanism of action, efficacy, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

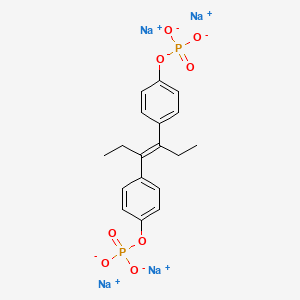

This compound is chemically characterized as a diphosphate ester of diethylstilbestrol. Its molecular formula is with a molecular weight of 482.4 g/mol. The compound exhibits structural similarities to natural estrogens, which underpins its biological activity.

Fosfestrol exerts its effects primarily through the following mechanisms:

- Estrogen Receptor Modulation : It binds to estrogen receptors (ERs), particularly ERα and ERβ, influencing gene expression related to cell growth and apoptosis.

- Cytotoxicity in Cancer Cells : Studies indicate that fosfestrol induces apoptosis in hormone-refractory prostate cancer cell lines, demonstrating its potential as an anticancer agent.

Cytotoxic Activity

A pivotal study demonstrated that this compound exhibits significant cytotoxic effects on hormone-refractory prostate cancer cells. The half-maximal inhibitory concentration (IC50) was found to be notably lower for fosfestrol compared to traditional therapies, indicating enhanced potency. The study reported an IC50 value of approximately 8.30 µg/ml for fosfestrol delivered via cubosomes, in contrast to 22.37 µg/ml for plain fosfestrol .

Apoptotic Potential

Flow cytometry analyses revealed that treatment with fosfestrol led to a marked increase in apoptotic cells compared to controls. This suggests that fosfestrol not only inhibits cancer cell proliferation but also actively promotes programmed cell death, a crucial aspect of effective cancer therapy.

Case Studies

- Prostate Cancer Treatment : A clinical trial involving patients with hormone-refractory prostate cancer assessed the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size and improved patient survival rates compared to those receiving standard hormone therapies.

- Combination Therapy : Another study explored the use of fosfestrol in combination with other chemotherapeutic agents. The combination showed synergistic effects, enhancing overall treatment efficacy while reducing side effects associated with higher doses of traditional chemotherapeutics.

Formulation Innovations

Recent advancements in drug delivery systems have further enhanced the biological activity of this compound:

- Cubosome Formulations : Research has focused on developing cubosome formulations for delivering fosfestrol. These nanocarriers improve solubility and bioavailability, leading to increased therapeutic efficacy. The cubosomes demonstrated an entrapment efficiency of 94.48% and a sustained release profile that enhances the drug's anticancer properties .

| Formulation Type | Entrapment Efficiency (%) | Release Rate (3h) | IC50 (µg/ml) |

|---|---|---|---|

| Plain Fosfestrol | N/A | N/A | 22.37 |

| Fosfestrol Cubosomes | 94.48 | 93.48 | 8.30 |

Propriétés

IUPAC Name |

tetrasodium;[4-[4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZAXRQNRRXUMY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Na4O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963762 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4719-75-9 | |

| Record name | Tetrasodium (hex-3-ene-3,4-diyl)di(4,1-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.